2,4,6-Trimethylbenzene-1,3,5-triamine trihydrochloride
Overview
Description
2,4,6-Trimethylbenzene-1,3,5-triamine trihydrochloride: is a chemical compound with the molecular formula C9H15N3·3HCl . It is a derivative of benzene, where three amino groups are substituted at the 1, 3, and 5 positions, and three methyl groups are substituted at the 2, 4, and 6 positions. This compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylbenzene-1,3,5-triamine trihydrochloride typically involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction and subsequent amination. The nitration is carried out using a mixture of nitric and sulfuric acids at elevated temperatures. The resulting nitro compound is then reduced using hydrogenation or other reducing agents to form the corresponding amine. Finally, the amine is treated with hydrochloric acid to obtain the trihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and recrystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylbenzene-1,3,5-triamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2,4,6-Trimethylbenzene-1,3,5-triamine trihydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: Potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethylbenzene-1,3,5-triamine trihydrochloride involves its interaction with various molecular targets, primarily through its amino groups. These groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triaminobenzene: Lacks the methyl groups, resulting in different reactivity and properties.
2,4,6-Trimethylbenzene-1,3,5-triyltrimethanamine: Similar structure but with additional methylene groups.
Uniqueness
2,4,6-Trimethylbenzene-1,3,5-triamine trihydrochloride is unique due to the presence of both amino and methyl groups, which confer distinct chemical reactivity and biological activity. The trihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Properties
IUPAC Name |
2,4,6-trimethylbenzene-1,3,5-triamine;trihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.3ClH/c1-4-7(10)5(2)9(12)6(3)8(4)11;;;/h10-12H2,1-3H3;3*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJPWQRAUBETOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1N)C)N)C)N.Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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